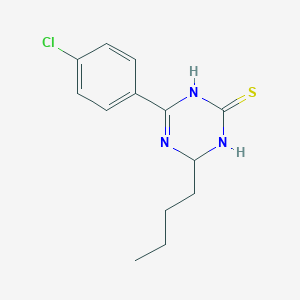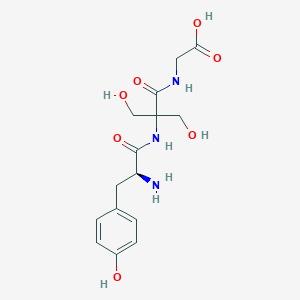
L-Tyrosyl-2-(hydroxymethyl)serylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosyl-2-(hydroxymethyl)serylglycine is a synthetic peptide compound that combines the amino acids tyrosine, serine, and glycine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique structure of this compound allows it to participate in a variety of biochemical reactions and interactions, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-2-(hydroxymethyl)serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, serine, is activated and coupled to the growing peptide chain.
Repetition: The deprotection and coupling steps are repeated for the addition of tyrosine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or alternative methods such as recombinant DNA technology. In recombinant DNA technology, genes encoding the desired peptide sequence are inserted into microorganisms, which then produce the peptide through their natural protein synthesis machinery. This method can be more cost-effective and scalable for large-scale production.
化学反应分析
Types of Reactions
L-Tyrosyl-2-(hydroxymethyl)serylglycine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Modified peptides with new functional groups attached to the serine residue.
科学研究应用
L-Tyrosyl-2-(hydroxymethyl)serylglycine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of biocatalysts and as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of L-Tyrosyl-2-(hydroxymethyl)serylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group of tyrosine can form hydrogen bonds and participate in phosphorylation reactions, which are crucial for signal transduction pathways. The hydroxymethyl group of serine can also engage in hydrogen bonding and nucleophilic attacks, influencing the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
L-Tyrosine: A precursor amino acid with a simpler structure.
L-Serine: Another precursor amino acid with a hydroxyl group.
Glycine: The simplest amino acid, often used as a building block in peptide synthesis.
Uniqueness
L-Tyrosyl-2-(hydroxymethyl)serylglycine is unique due to its combination of three different amino acids, each contributing distinct functional groups and reactivity. This combination allows for a broader range of chemical reactions and interactions compared to individual amino acids or simpler peptides.
属性
CAS 编号 |
190062-58-9 |
|---|---|
分子式 |
C15H21N3O7 |
分子量 |
355.34 g/mol |
IUPAC 名称 |
2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxy-2-(hydroxymethyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H21N3O7/c16-11(5-9-1-3-10(21)4-2-9)13(24)18-15(7-19,8-20)14(25)17-6-12(22)23/h1-4,11,19-21H,5-8,16H2,(H,17,25)(H,18,24)(H,22,23)/t11-/m0/s1 |
InChI 键 |
HUERWTNWFUZBKD-NSHDSACASA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NC(CO)(CO)C(=O)NCC(=O)O)N)O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CO)(CO)C(=O)NCC(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




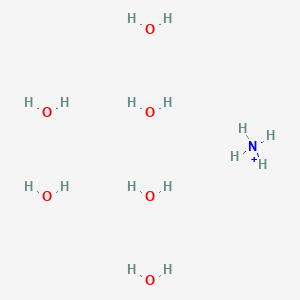
![6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide](/img/structure/B12564178.png)
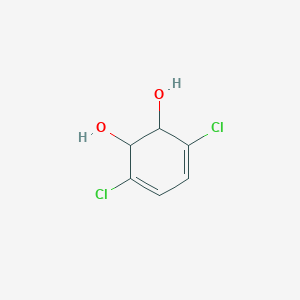
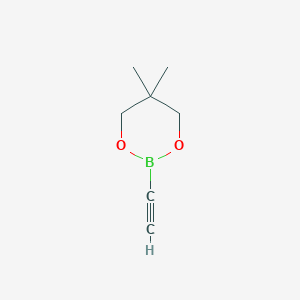
![3-[(2-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B12564193.png)
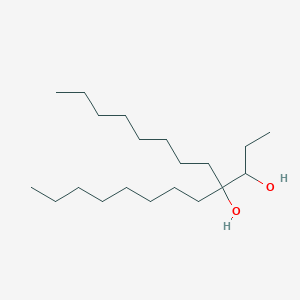
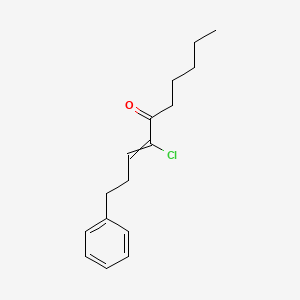
![2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol](/img/structure/B12564212.png)
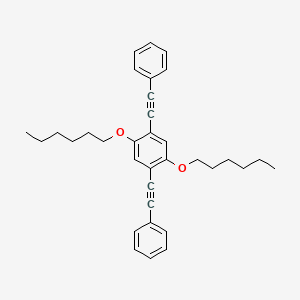
![Propanedinitrile, [[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]methylene]-](/img/structure/B12564217.png)
![2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole](/img/structure/B12564231.png)
